N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
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Overview
Description
The compound is a derivative of oxadiazole, phenol, and propanamide. Oxadiazoles are a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . Propanamides are amides derived from propanoic acid, containing the functional group -CONH2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy are commonly used to characterize the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, oxadiazoles can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, solubility, and stability can be determined experimentally. The compound’s reactivity, acidity or basicity, and other chemical properties can be predicted based on its structure .Scientific Research Applications
Computational and Pharmacological Evaluation
The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide, as part of the 1,3,4-oxadiazole derivatives family, has been computationally and pharmacologically evaluated for its potential in various biological activities. Notably, derivatives of 1,3,4-oxadiazole, including similar compounds, have shown moderate inhibitory effects in assays related to toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have been conducted to assess their binding and inhibitory potential, indicating a broad spectrum of pharmacological capabilities (M. Faheem, 2018).
Synthesis and Antidiabetic Screening
Research has extended into the synthesis of novel dihydropyrimidine derivatives, including compounds structurally related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide, exploring their antidiabetic properties. Through the condensation of synthesized methoxy benzaldehyde with acetoacetanilides and urea, compounds have been evaluated for antidiabetic activity using the α-amylase inhibition assay, showcasing the potential of these derivatives in antidiabetic therapeutics (J. Lalpara et al., 2021).
Antimicrobial and Antitumor Activities
Further studies have designed and synthesized hydrazide and oxadiazole derivatives, including those with a 3-methoxyphenol starting substance, showing significant in vitro antimicrobial activity against various bacteria and fungi. Compounds from this research have demonstrated higher antimicrobial potential against gram-negative bacteria compared to gram-positive ones. Additionally, certain derivatives have exhibited notable antiproliferative activity against human tumor cell lines, such as A549 (lung) and MCF7 (breast cancer), suggesting their utility as chemotherapeutic agents (B. Kaya et al., 2017).
Nematocidal Activity
Innovative research into 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has unveiled promising nematocidal activities. Compounds from this category have shown effectiveness against Bursaphelenchus xylophilus, with certain derivatives outperforming commercial nematicides like Tioxazafen. This suggests the potential of such compounds in agricultural applications to combat nematode infestations (Dan Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding or van der Waals forces .
Cellular Effects
Similar compounds have been shown to alter cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and that it has effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKGNNDDBGYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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